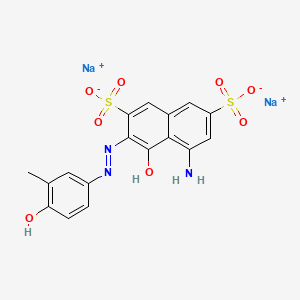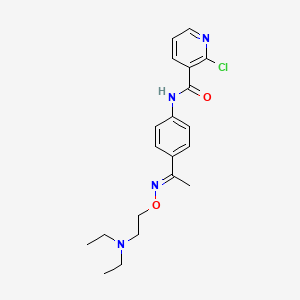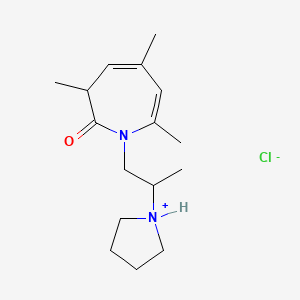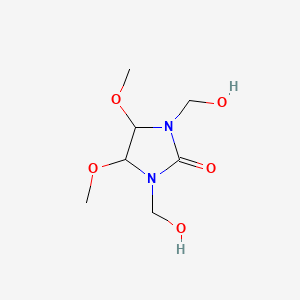
(2-(Diphenylamino)ethyl)triethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Diphenylamino)ethyl)triethylammonium bromide: is a quaternary ammonium compound known for its unique chemical properties and applications. It is characterized by the presence of a diphenylamino group attached to an ethyl chain, which is further bonded to a triethylammonium group. This compound is often used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Diphenylamino)ethyl)triethylammonium bromide typically involves the reaction of diphenylamine with an ethylating agent, followed by quaternization with triethylamine and bromination. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (2-(Diphenylamino)ethyl)triethylammonium bromide can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.
Conditions: Reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (2-(Diphenylamino)ethyl)triethylammonium bromide is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology:
Cell Studies: The compound is used in cell biology research to study membrane transport mechanisms due to its ability to interact with cellular membranes.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry:
Antimicrobial Agents: The compound is used in the formulation of antimicrobial agents for disinfectants and sanitizers.
Wirkmechanismus
The mechanism of action of (2-(Diphenylamino)ethyl)triethylammonium bromide involves its interaction with cellular membranes and ion channels. The compound can disrupt membrane integrity, leading to cell lysis. It also blocks specific ion channels, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (2-(Diphenylamino)ethyl)trimethylammonium bromide
- Tetraethylammonium bromide
- Triethylammonium bromide
Comparison:
- (2-(Diphenylamino)ethyl)triethylammonium bromide is unique due to the presence of the diphenylamino group, which imparts distinct chemical properties compared to other quaternary ammonium compounds.
- Tetraethylammonium bromide is commonly used as a potassium channel blocker in pharmacological research, whereas this compound has broader applications in catalysis and antimicrobial formulations.
Eigenschaften
CAS-Nummer |
2933-24-6 |
|---|---|
Molekularformel |
C20H29BrN2 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
triethyl-[2-(N-phenylanilino)ethyl]azanium;bromide |
InChI |
InChI=1S/C20H29N2.BrH/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MBVOQKDHXRJERM-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)

![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)



![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)

![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)

![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)

